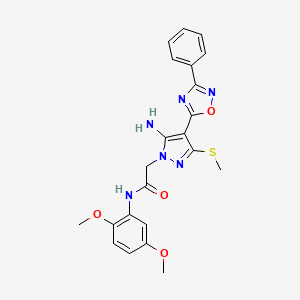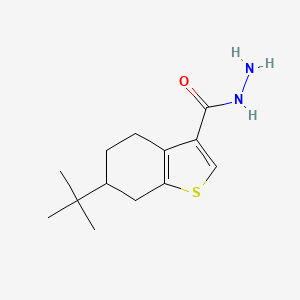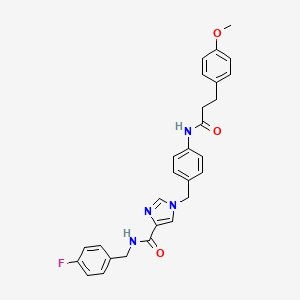![molecular formula C25H35NO8 B2588962 2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate CAS No. 2251053-16-2](/img/structure/B2588962.png)
2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate” is a chemical compound with the CAS Number: 2251053-16-2 . It has a molecular weight of 477.55 and its IUPAC name is tert-butyl (tert-butoxycarbonyl) (3- ( (tert-butoxycarbonyl)oxy)-5-methoxy-1H-inden-2-yl)carbamate .
Synthesis Analysis
The synthesis of this compound likely involves the use of the tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C25H35NO8/c1-23(2,3)32-20(27)26(21(28)33-24(4,5)6)18-13-15-11-12-16(30-10)14-17(15)19(18)31-22(29)34-25(7,8)9/h11-12,14H,13H2,1-10H3 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- By attaching therapeutic agents to this scaffold, scientists can design drug formulations that release the active substance at the desired site, enhancing efficacy and minimizing side effects .
- Researchers have used this methodology in the synthesis of complex molecules, such as natural products and pharmaceutical intermediates .
- This compound’s unique structure allows for selective functionalization, making it valuable in synthetic chemistry .
- Researchers have utilized this compound to probe biosynthetic pathways and understand enzymatic transformations in living organisms .
- By adjusting the polymer backbone and incorporating this compound, scientists can tailor degradation rates and material properties .
Drug Delivery Systems
Hydromethylation Reactions
Palladium-Catalyzed Transformations
Biosynthetic Studies
Biodegradable Polymers
Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methoxy-3H-inden-1-yl] tert-butyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO8/c1-23(2,3)32-20(27)26(21(28)33-24(4,5)6)18-13-15-11-12-16(30-10)14-17(15)19(18)31-22(29)34-25(7,8)9/h11-12,14H,13H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKLBBNCRHOOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C2=C(C1)C=CC(=C2)OC)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)
![2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2588883.png)
![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)
![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2588888.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588890.png)

![N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2588893.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]methanimine](/img/structure/B2588895.png)

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)